4-{6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring substituted with a pyrimidine and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: H2 with Pd/C
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
4-{6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. Specific pathways involved can include inhibition of kinase activity or modulation of neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
GDC-0941: A potent inhibitor of class I PI3 kinase used in cancer research.
Uniqueness
4-{6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific substitution pattern and the presence of both piperazine and morpholine rings, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-[6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-14-2-3-18-17(21-14)24-6-4-22(5-7-24)15-12-16(20-13-19-15)23-8-10-25-11-9-23/h2-3,12-13H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTMLZFPSIKGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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